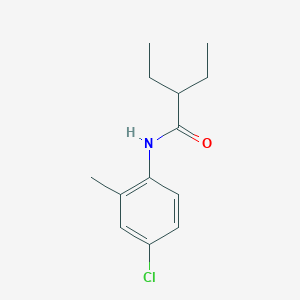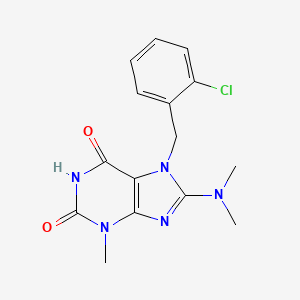![molecular formula C12H14INO3 B5879797 methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is a chemical compound that belongs to the family of oxoesters. It is also known by its chemical formula C13H15INO3. This compound is synthesized using a specific method, and it has several scientific research applications. The mechanism of action of this compound, as well as its biochemical and physiological effects, are also of interest to researchers.
Wirkmechanismus
The mechanism of action of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is not well-understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also interact with metal ions in biological samples, leading to fluorescence and potential diagnostic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate are not well-documented. However, it has been shown to inhibit the growth of certain cancer cells, indicating potential antitumor activity. This compound may also have diagnostic applications as a fluorescent probe for detecting metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate in lab experiments include its well-established synthesis method and its potential as a precursor for the synthesis of other compounds. However, its mechanism of action and biochemical and physiological effects are not well-understood, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for the research of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate. One potential area of study is its antitumor activity, and further research could explore its potential as a cancer treatment. Additionally, this compound may have diagnostic applications as a fluorescent probe for detecting metal ions in biological samples. Future research could also focus on understanding the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new compounds with improved properties.
Synthesemethoden
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is synthesized using a specific method that involves the reaction of 3-iodo-4-methylphenylamine with ethyl acetoacetate. The reaction is catalyzed by sodium ethoxide, and the resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method is well-established and has been used by many researchers to produce methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications. It has been used as a precursor in the synthesis of other compounds, such as pyrazole derivatives and benzimidazole derivatives. It has also been studied for its antitumor activity, and it has been found to inhibit the growth of certain cancer cells. Additionally, this compound has been explored for its potential as a fluorescent probe for detecting metal ions in biological samples.
Eigenschaften
IUPAC Name |
methyl 4-(3-iodo-4-methylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-8-3-4-9(7-10(8)13)14-11(15)5-6-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKUNXKHTLPDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-iodo-4-methylanilino)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)


![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)